molecular formula C9H9NO B114291 o-(3-Phenyl-2-propynyl)hydroxylamine CAS No. 149649-90-1

o-(3-Phenyl-2-propynyl)hydroxylamine

Cat. No. B114291
M. Wt: 147.17 g/mol
InChI Key: ZHFXDAQXMNYCTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-(3-Phenyl-2-propynyl)hydroxylamine, also known as P2P hydroxylamine, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a versatile intermediate that can be used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.

Mechanism Of Action

The mechanism of action of o-(3-Phenyl-2-propynyl)hydroxylamine hydroxylamine is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the inhibition of enzymes involved in cellular metabolism. ROS are highly reactive molecules that can cause damage to cellular components, such as DNA, proteins, and lipids. The inhibition of enzymes involved in cellular metabolism can disrupt the normal functioning of cells and lead to cell death.

Biochemical And Physiological Effects

O-(3-Phenyl-2-propynyl)hydroxylamine hydroxylamine has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of acetylcholinesterase (an enzyme involved in neurotransmission), and the modulation of oxidative stress. These effects are dependent on the concentration of o-(3-Phenyl-2-propynyl)hydroxylamine hydroxylamine and the type of cells or organisms being studied.

Advantages And Limitations For Lab Experiments

O-(3-Phenyl-2-propynyl)hydroxylamine hydroxylamine has several advantages for use in lab experiments, including its high reactivity and versatility in organic synthesis. However, this compound also has some limitations, such as its potential toxicity and instability under certain conditions. Careful handling and storage are required to ensure the safety and stability of o-(3-Phenyl-2-propynyl)hydroxylamine hydroxylamine in lab experiments.

Future Directions

There are several future directions for the research and development of o-(3-Phenyl-2-propynyl)hydroxylamine hydroxylamine. One potential direction is the exploration of its potential as a therapeutic agent for the treatment of cancer and other diseases. Another direction is the optimization of the synthesis method to improve the yield and purity of the product. Additionally, the investigation of the mechanism of action and the biochemical and physiological effects of o-(3-Phenyl-2-propynyl)hydroxylamine hydroxylamine can provide valuable insights into its potential applications and limitations.

Synthesis Methods

O-(3-Phenyl-2-propynyl)hydroxylamine hydroxylamine can be synthesized through various methods, including the reaction of propargylamine with phenylacetylene, followed by reduction with sodium borohydride. Another method involves the reaction of propargyl alcohol with phenylhydrazine, followed by oxidation with hydrogen peroxide. The synthesis of o-(3-Phenyl-2-propynyl)hydroxylamine hydroxylamine requires careful attention to the reaction conditions, as the yield and purity of the product can be affected by various factors, such as temperature, pH, and reaction time.

Scientific Research Applications

O-(3-Phenyl-2-propynyl)hydroxylamine hydroxylamine has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the synthesis of pharmaceuticals, particularly in the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurological disorders. o-(3-Phenyl-2-propynyl)hydroxylamine hydroxylamine has also been used in the synthesis of agrochemicals, such as herbicides and insecticides, as well as in the production of materials, such as polymers and coatings.

properties

CAS RN

149649-90-1

Product Name

o-(3-Phenyl-2-propynyl)hydroxylamine

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

O-(3-phenylprop-2-ynyl)hydroxylamine

InChI

InChI=1S/C9H9NO/c10-11-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,8,10H2

InChI Key

ZHFXDAQXMNYCTI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C#CCON

Canonical SMILES

C1=CC=C(C=C1)C#CCON

synonyms

Hydroxylamine, O-(3-phenyl-2-propynyl)- (9CI)

Origin of Product

United States

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